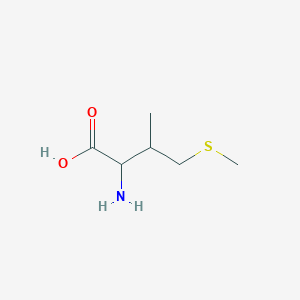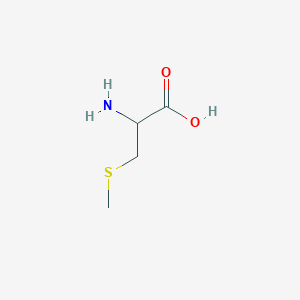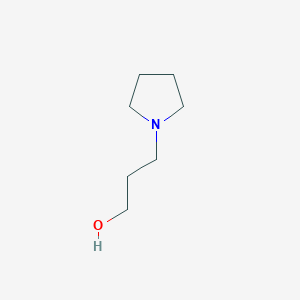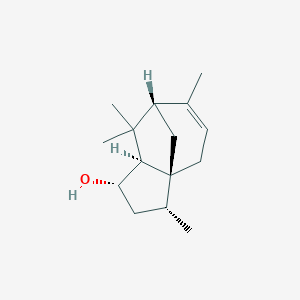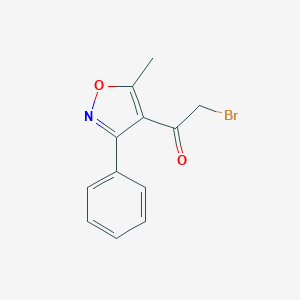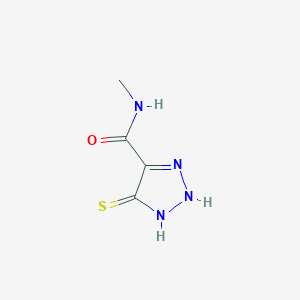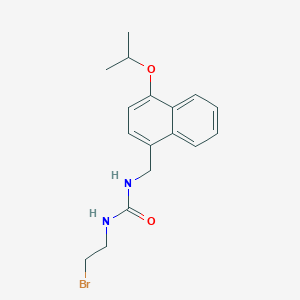
Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- is a chemical compound used in scientific research for its various applications. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
生化学的および生理学的効果
Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria. Additionally, it has been found to have anti-inflammatory properties and can reduce inflammation in the body.
実験室実験の利点と制限
Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the growth of cancer cells, fungi, and bacteria, making it useful for studying these organisms. However, its mechanism of action is not fully understood, which can make it challenging to study. Additionally, it may have off-target effects on other cell types, which can complicate experiments.
将来の方向性
For its study include further investigation of its mechanism of action, exploration of its potential as a therapeutic agent, and synthesis of other chemical compounds based on its structure.
合成法
Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- is synthesized through a specific method. The method involves the reaction of 1-(4-isopropoxy-1-naphthylmethyl)-3-aminopropyl bromide with urea in the presence of sodium ethoxide. The reaction produces Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- as the final product.
科学的研究の応用
Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- has various scientific research applications. It has been studied for its anticancer properties and found to inhibit the growth of cancer cells. It has also been studied for its antifungal and antibacterial properties. Additionally, it has been used in the synthesis of other chemical compounds for various applications.
特性
CAS番号 |
102434-27-5 |
|---|---|
製品名 |
Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- |
分子式 |
C17H21BrN2O2 |
分子量 |
365.3 g/mol |
IUPAC名 |
1-(2-bromoethyl)-3-[(4-propan-2-yloxynaphthalen-1-yl)methyl]urea |
InChI |
InChI=1S/C17H21BrN2O2/c1-12(2)22-16-8-7-13(11-20-17(21)19-10-9-18)14-5-3-4-6-15(14)16/h3-8,12H,9-11H2,1-2H3,(H2,19,20,21) |
InChIキー |
MKJFQRQGXIZLIA-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C2=CC=CC=C21)CNC(=O)NCCBr |
正規SMILES |
CC(C)OC1=CC=C(C2=CC=CC=C21)CNC(=O)NCCBr |
その他のCAS番号 |
102434-27-5 |
同義語 |
1-(2-Bromoethyl)-3-(4-isopropoxy-1-naphthalenemethyl)urea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



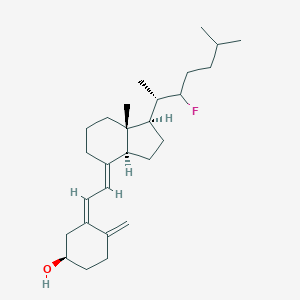
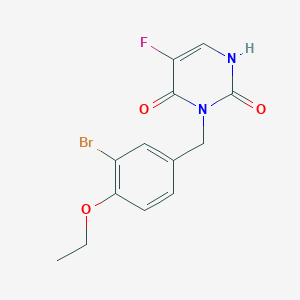

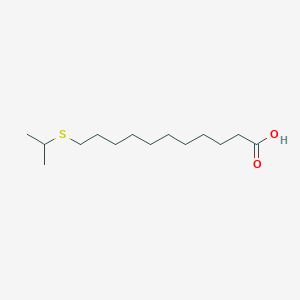

![4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide](/img/structure/B10621.png)
